5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
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Overview
Description
5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interfere with cellular pathways, leading to altered cell function and growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, enhances its potential as an enzyme inhibitor and its overall pharmacological profile .
Properties
Molecular Formula |
C10H10FN5O |
---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |
InChI Key |
JCARCIDWYBTTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F |
Origin of Product |
United States |
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